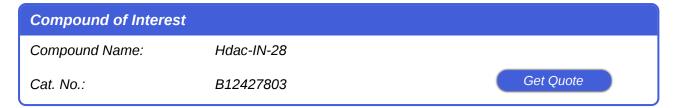


MPT0E028 Cell Viability Assays: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the cytotoxic and growth-inhibitory effects of MPT0E028, a novel dual histone deacetylase (HDAC) and Akt inhibitor, on cancer cells. The primary assays covered are the MTT and Sulforhodamine B (SRB) assays, both widely accepted methods for determining cell viability and proliferation.

Introduction to MPT0E028

MPT0E028 is a potent, orally active small molecule that has demonstrated significant anti-cancer activity in both solid and hematological tumor cell lines.[1][2][3] Its mechanism of action involves the dual inhibition of histone deacetylases (HDACs) and the Akt signaling pathway, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1][4] MPT0E028 has been shown to be more potent than the FDA-approved HDAC inhibitor SAHA (Vorinostat) in several cancer cell lines.

Quantitative Summary of MPT0E028 Activity

The following tables summarize the reported growth inhibitory (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for MPT0E028 in various cell lines.

Table 1: Growth Inhibitory (GI₅₀) Concentrations of MPT0E028 in Human Cancer Cell Lines (SRB Assay)



Cell Line	Cancer Type	Gl50 (μM)	Reference
HCT116	Colorectal Carcinoma	0.09 ± 0.004	
MDA-MB-231	Breast Adenocarcinoma	0.19 ± 0.04	
NCI-ADR/RES	Ovarian Sarcoma	0.14 ± 0.02	-

Table 2: Half-Maximal Inhibitory Concentration (IC50) of MPT0E028

Assay Type	Target/Cell Line	Cancer/Cell Type	IC50	Reference
Cell Viability (MTT)	Ramos	Burkitt's Lymphoma	0.65 ± 0.1 μM	
Cell Viability (MTT)	ВЈАВ	Burkitt's Lymphoma	1.45 ± 0.5 μM	
Cell Viability (MTT)	HUVEC	Normal Endothelial Cells	> 30 μM	
HDAC1 Enzyme Activity	HDAC1	-	53.0 nM	
HDAC2 Enzyme Activity	HDAC2	-	106.2 nM	
HDAC6 Enzyme Activity	HDAC6	-	29.5 nM	
Nuclear HDAC Activity	HeLa	Cervical Adenocarcinoma	11.1 ± 2.8 nM	_
Nuclear HDAC Activity	HCT116	Colorectal Carcinoma	4.43 ± 0.5 μM	-

Signaling Pathway of MPT0E028



MPT0E028 exerts its anti-cancer effects through a dual-pronged mechanism, targeting both epigenetic regulation via HDAC inhibition and a critical cell survival pathway through Akt inhibition. This combined action leads to the induction of apoptosis in cancer cells.

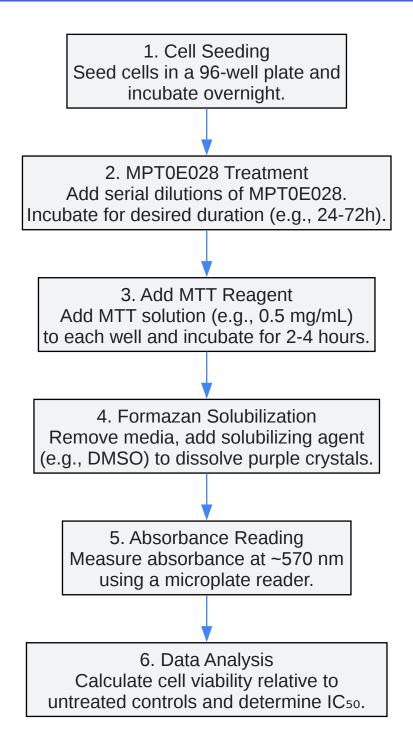
Caption: MPT0E028 dual-inhibitory pathway.

Experimental Protocols MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

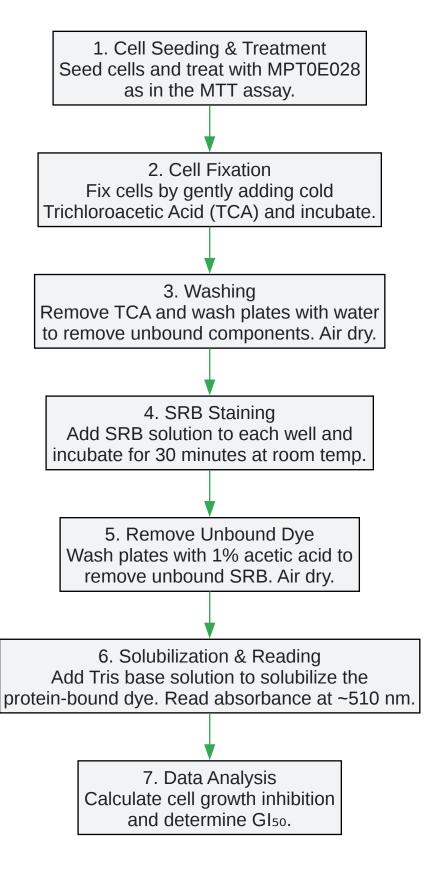
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay was used to determine the IC50 values of MPT0E028 in B-cell lymphoma cell lines.

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.









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